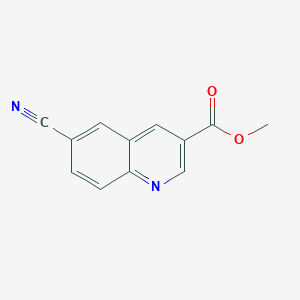
3-Quinolinecarboxylic acid, 6-cyano-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxylic acid, 6-cyano-, methyl ester: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline ring with a carboxylic acid group at the 3-position, a cyano group at the 6-position, and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarboxylic acid, 6-cyano-, methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzaldehyde, methyl cyanoacetate, and an aromatic amine using nanostructured TiO2 photocatalysts under solvent-free conditions and microwave irradiation . This method is efficient and environmentally friendly.
Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products:
Oxidation: Products include quinoline N-oxides.
Reduction: Products include amines and alcohols.
Substitution: Products include amides and esters.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its unique structure allows for the creation of complex molecules with potential therapeutic benefits .
Biology: In biological research, 3-Quinolinecarboxylic acid, 6-cyano-, methyl ester is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery .
Medicine: The compound’s derivatives are explored for their potential use in treating diseases such as cancer, bacterial infections, and inflammatory conditions. Its structural features enable it to bind to specific enzymes and receptors, making it a promising candidate for drug development .
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 6-cyano-, methyl ester involves its interaction with specific molecular targets. The cyano group and quinoline ring allow it to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, making it effective against certain diseases .
Comparison with Similar Compounds
- 3-Quinolinecarboxylic acid, 6-methoxy-, methyl ester
- 3-Quinolinecarboxylic acid, 6-bromo-2-methoxy-, methyl ester
- 8-Quinolinecarboxylic acid
Comparison: Compared to its analogs, 3-Quinolinecarboxylic acid, 6-cyano-, methyl ester is unique due to the presence of the cyano group at the 6-position. This functional group enhances its reactivity and potential biological activity. The cyano group can participate in various chemical reactions, making the compound versatile for different applications .
Properties
Molecular Formula |
C12H8N2O2 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
methyl 6-cyanoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H8N2O2/c1-16-12(15)10-5-9-4-8(6-13)2-3-11(9)14-7-10/h2-5,7H,1H3 |
InChI Key |
LPQXBYWYCWQXOA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2C=CC(=CC2=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















